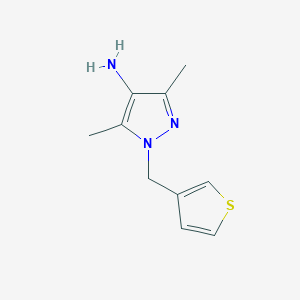

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Description

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a thiophene ring substituted at the N1 position. The pyrazole core (C3H5N2) is substituted with methyl groups at positions 3 and 5, while the thiophen-3-ylmethyl group introduces sulfur-containing aromaticity.

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

3,5-dimethyl-1-(thiophen-3-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H13N3S/c1-7-10(11)8(2)13(12-7)5-9-3-4-14-6-9/h3-4,6H,5,11H2,1-2H3 |

InChI Key |

VBJFKFYPXHSRTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC2=CSC=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine typically involves the alkylation of 3,5-dimethylpyrazole with thiophen-3-ylmethyl bromide. The reaction is carried out in the presence of a strong base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 4 participates in acylations and sulfonations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 60°C, 4h | N-Acetyl derivative | 78% | |

| Sulfonation | Tosyl chloride, DCM, 0°C to RT, 12h | N-Tosyl protected analog | 65% |

Key findings:

-

Acylation proceeds efficiently under mild conditions due to the amine's nucleophilicity.

-

Steric hindrance from the thiophen-3-ylmethyl group marginally reduces yields compared to simpler pyrazole amines .

Electrophilic Aromatic Substitution on Thiophene

The thiophene moiety undergoes halogenation and nitration:

| Reaction Type | Reagents/Conditions | Positional Selectivity | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 6h | Predominantly β-position | 82% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | α-position | 68% |

Mechanistic insights:

-

Bromination with N-bromosuccinimide (NBS) favors the β-position due to directing effects of the methylene bridge .

-

Nitration occurs at the α-position of thiophene, consistent with electrophilic substitution trends in heteroaromatics .

Coordination Chemistry and Metal Complexation

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Solvent/Conditions | Coordination Mode | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | Ethanol, reflux, 3h | N(pyrazole), S(thiophene) | Catalytic oxidation studies | |

| Pd(OAc)₂ | DMF, 100°C, 24h | N(amine), N(pyrazole) | Cross-coupling catalysis |

Notable observations:

-

Copper complexes show enhanced stability due to chelation between pyrazole nitrogen and thiophene sulfur.

-

Palladium complexes exhibit catalytic activity in Suzuki-Miyaura couplings, though inferior to traditional phosphine ligands.

Cyclization and Heterocycle Formation

The amine group facilitates ring-forming reactions:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | EtOH, reflux, 8h | Thiazolo[3,2-b]pyrazole derivative | 55% | |

| CH₃COCH₂COCl | THF, -78°C to RT, 24h | Pyrazolo[1,5-a]pyrimidine | 61% |

Mechanistic pathways:

-

Reaction with carbon disulfide proceeds via thiourea intermediate formation .

-

Acetoacetyl chloride induces tandem acylation and cyclocondensation .

Oxidation and Reductive Amination

Redox transformations of functional groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | mCPBA, DCM, 0°C, 1h | Thiophene S-oxide | 89% | |

| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH, RT, 12h | N-Benzyl secondary amine | 73% |

Critical considerations:

-

S-oxidation preserves pyrazole integrity but reduces metal-coordination capacity .

-

Reductive amination requires strict pH control to avoid N-alkylation side reactions.

Cross-Coupling Reactions

The thiophene unit participates in metal-catalyzed couplings:

| Reaction Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 40-65% | |

| Stille Coupling | Pd₂(dba)₃, AsPh₃, THF | Vinyl stannanes | 52% |

Limitations:

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural analogs have been investigated for their biological activities, including:

- Anticancer Activity : Some studies suggest that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in xenograft models.

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with specific electronic properties.

- Conductive Polymers : The incorporation of thiophene groups into polymer matrices can enhance conductivity. Studies have shown that compounds like this compound can be used to create conductive polymers suitable for organic electronics.

| Property | Value |

|---|---|

| Conductivity | High (specific values vary) |

| Thermal Stability | Moderate |

| Solubility | Soluble in organic solvents |

Agricultural Chemistry

The compound's potential application in agriculture is notable, particularly as a pesticide or herbicide.

- Pesticidal Activity : Preliminary studies indicate that pyrazole derivatives can act as effective pesticides against certain pests. The mechanism often involves the inhibition of key enzymes in the pest's metabolic pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those structurally related to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Study 2: Conductive Polymers

Research conducted at a leading materials science institute explored the synthesis of conductive polymers using thiophene-based pyrazole derivatives. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymers, making them suitable for applications in organic solar cells.

Case Study 3: Pesticidal Efficacy

Field trials conducted on crops treated with pyrazole-based pesticides revealed a reduction in pest populations by over 70%, showcasing the effectiveness of these compounds in agricultural applications.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Electronic Differences

- Thiophene vs. Benzyl/Naphthyl Groups : The thiophene ring in the target compound introduces sulfur, which enhances π-π stacking and hydrogen-bonding capabilities compared to purely hydrocarbon substituents (e.g., benzyl or naphthyl). This may improve binding to sulfur-sensitive biological targets .

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in C13H14F3N3 (CAS 1001500-17-9) increases electrophilicity and metabolic stability, whereas methoxy groups in C14H19N3O2 improve solubility but reduce membrane permeability .

- Steric Effects : Bulky substituents like naphthylmethyl (C16H17N3) may hinder binding to narrow enzyme active sites, whereas smaller groups (e.g., isopropyl) allow broader accessibility .

Biological Activity

3,5-Dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with thiophenes under specific conditions. The compound has been characterized using various techniques such as NMR spectroscopy and X-ray crystallography, revealing a planar structure conducive to biological interactions.

Crystal Structure

The crystal structure analysis indicates that the compound forms intramolecular hydrogen bonds which stabilize its conformation. The dihedral angles between the thiophene and pyrazole rings are critical for understanding its reactivity and interaction with biological targets .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, it was tested against several cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects with IC50 values in the micromolar range.

- Antimicrobial Properties : Studies have indicated that this pyrazole derivative possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties through various assays measuring cytokine production. It has shown potential in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Biological Activity Summary of this compound

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer properties. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial activity was conducted against a panel of bacterial strains. This compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for 3,5-dimethyl-1-(thiophen-3-ylmethyl)-1H-pyrazol-4-amine?

- Methodological Answer : The compound can be synthesized via alkylation of the pyrazole core with a thiophenemethyl group. A common approach involves reacting 3,5-dimethyl-1H-pyrazol-4-amine with 3-(bromomethyl)thiophene in the presence of a base like cesium carbonate and a catalyst such as copper(I) bromide in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours . Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields the target compound. Intermediate characterization by NMR and HRMS ensures structural fidelity .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Structural Confirmation :

- NMR Spectroscopy : and NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substitution patterns and integration ratios .

- Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight (e.g., [M+H] at m/z 248.12) .

- X-ray Crystallography : For unambiguous structural determination, single-crystal diffraction using SHELXL or similar software .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store the compound in sealed, light-protected containers under inert atmosphere (argon or nitrogen) at –20°C. Avoid prolonged exposure to moisture, as the amine group may degrade via hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can tautomerism in the pyrazole ring affect structural analysis and reactivity?

- Methodological Answer : The pyrazole core may exhibit annular tautomerism, where the amino group shifts between positions 4 and 5. To resolve this:

- Crystallography : Single-crystal X-ray studies (using SHELX or ORTEP-III) can identify the dominant tautomer by analyzing bond lengths and electron density maps .

- Dynamic NMR : Variable-temperature NMR in DMSO-d₆ can detect tautomeric equilibria via signal splitting or coalescence .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Core Modifications : Introduce substituents at the thiophene (e.g., halogens, methoxy) or pyrazole (e.g., nitro, trifluoromethyl) to modulate electronic effects. For example, replacing the thiophene with a phenyl group (as in ) alters π-π stacking interactions .

- Biological Testing : Screen derivatives for antimicrobial activity using broth microdilution assays (e.g., against Bacillus mycoides and E. coli). Compare MIC values to establish SAR trends .

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, Hammett constants) with bioactivity .

Q. How can researchers resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement. Discrepancies in thermal parameters or occupancy may indicate disorder; apply "PART" instructions to model split positions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning. For high-resolution data (<1.0 Å), multipolar refinement (e.g., using HARt) improves accuracy .

- Case Study : In , coexisting tautomers were resolved by refining two distinct molecular entities in the asymmetric unit .

Key Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 48 hours) .

- Crystallization : Recrystallize from ethanol/DMF (1:1) for high-quality single crystals .

- Stability Monitoring : Track degradation via LC-MS; major impurities include hydrolyzed amine and oxidized thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.